![molecular formula C15H12O2 B1397979 6-Methyldibenzo[B,F]oxepin-10(11H)-one CAS No. 1184947-02-1](/img/structure/B1397979.png)

6-Methyldibenzo[B,F]oxepin-10(11H)-one

Descripción general

Descripción

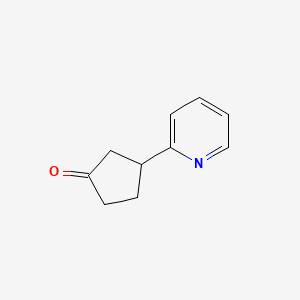

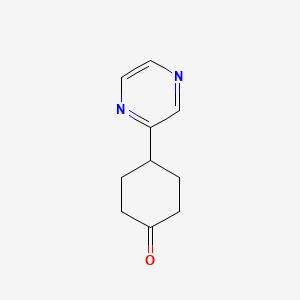

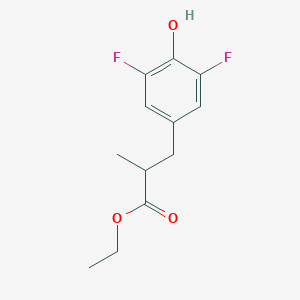

6-Methyldibenzo[B,F]oxepin-10(11H)-one is a chemical compound with the molecular formula C15H12O2. It is a pale-yellow to yellow-brown solid . The protons of the methyl group situated in the 2-position of the dibenzo[b,e]ox(thi)epine nucleus give a broad singlet signal in the range of 2.48–2.29 ppm .

Molecular Structure Analysis

The molecular structure of 6-Methyldibenzo[B,F]oxepin-10(11H)-one is represented by the InChI code 1S/C15H12O2/c1-10-5-4-7-12-13(16)9-11-6-2-3-8-14(11)17-15(10)12/h2-8H,9H2,1H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

6-Methyldibenzo[B,F]oxepin-10(11H)-one is a pale-yellow to yellow-brown solid . It has a molecular weight of 224.26 g/mol . The chemical shifts of its protons are reported in ppm downfield from internal tetramethylsilane as reference .

Aplicaciones Científicas De Investigación

Environmental Presence and Effects

Research on parabens, which share some chemical characteristics with oxepin compounds, highlights their occurrence, fate, and behavior in aquatic environments. Parabens, due to their widespread use in consumer products, have been studied for their environmental impact, including their persistence and the formation of halogenated by-products in water sources. These insights can inform environmental monitoring and safety assessments of related compounds like 6-Methyldibenzo[B,F]oxepin-10(11H)-one (Haman et al., 2015).

Analytical Methods

The development of analytical methods for determining antioxidant activity underscores the importance of accurate assessment techniques in chemical research. Such methodologies are crucial for evaluating the potential antioxidant properties of various compounds, including those structurally related to 6-Methyldibenzo[B,F]oxepin-10(11H)-one, thereby contributing to fields ranging from food science to pharmacology (Munteanu & Apetrei, 2021).

Synthetic Protocols

The synthesis of complex organic molecules, including 6H-Benzo[c]chromen-6-ones, illustrates the evolving techniques in chemical synthesis aimed at creating pharmacologically important molecules. Such reviews detail protocols for creating biologically active compounds, which could include methodologies applicable to synthesizing or modifying molecules like 6-Methyldibenzo[B,F]oxepin-10(11H)-one, thereby enhancing the repertoire of compounds available for pharmaceutical development (Mazimba, 2016).

Pharmacological Actions

Studies on the pharmacological actions of compounds within the same chemical family as 6-Methyldibenzo[B,F]oxepin-10(11H)-one, such as clozapine, provide insights into potential therapeutic applications. Clozapine's unique antipsychotic properties, distinct from typical neuroleptics, highlight the significance of chemical structure in determining biological activity. Research in this area can inform the development of new therapeutics with improved efficacy and safety profiles (Ashby & Wang, 1996).

Mecanismo De Acción

Target of Action

6-Methyldibenzo[B,F]oxepin-10(11H)-one is a derivative of Dibenzoxepin , a tricyclic compoundDibenzoxepin is the parent structure of certain drugs such as the tricyclic antidepressant doxepin and the analgesic fluradoline , suggesting that it may interact with similar targets, including various neurotransmitter receptors.

Mode of Action

For instance, tricyclic antidepressants like doxepin work by inhibiting the reuptake of neurotransmitters, thereby increasing their levels in the brain .

Biochemical Pathways

A related compound, bauhinoxepin f, a dibenzooxepine, exhibits antimalarial, antimycobacterial, antifungal, anti-inflammatory, and cytotoxic activities . This suggests that 6-Methyldibenzo[B,F]oxepin-10(11H)-one may also influence multiple biochemical pathways.

Result of Action

A study on 10-aminomethyl-dibenzo[b,f]oxepin derivatives showed marked effects in a survival assay of trophically-withdrawn pc12 cells , suggesting potential neuroprotective effects.

Propiedades

IUPAC Name |

1-methyl-6H-benzo[b][1]benzoxepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-10-5-4-7-12-13(16)9-11-6-2-3-8-14(11)17-15(10)12/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHIHRYGKFTENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

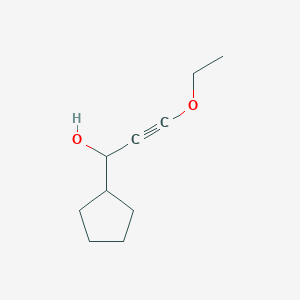

![Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B1397909.png)